molecular formula C6H5Br2N B1631936 2,3-Dibromoaniline CAS No. 608-22-0

2,3-Dibromoaniline

Cat. No. B1631936
CAS RN: 608-22-0
M. Wt: 250.92 g/mol
InChI Key: MNRQXYFZAROREY-UHFFFAOYSA-N
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Description

2,3-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N . It has an average mass of 250.919 Da and a monoisotopic mass of 248.878860 Da .


Synthesis Analysis

The synthesis of dibromoaniline derivatives has been reported in the literature . For instance, 2,4-dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It can also serve as a substrate in Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and one amine group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name: the “2,3-” prefix indicates that the two bromine atoms are located at the second and third positions of the benzene ring, respectively.


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3 . Its boiling point is 289.3±20.0 °C at 760 mmHg . The compound is solid in form .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2,3-Dibromoaniline is a significant organic intermediate in the synthesis of various pharmaceuticals, alkaloids, and ferromagnetic materials. Traditional synthesis involves the hydrolysis of specific dibromo-aminobenzene sulfonamides. Improvements in synthesis methods have been explored, including neutralization and bromination steps, leading to more efficient production processes (Geng, 2004).

Electronic and Optical Materials

Dibromoaniline derivatives, such as poly(2,5-dibromoaniline), have been synthesized and characterized for their potential in electronic applications. These compounds have been found to exhibit semiconducting properties and solubility in specific solvents, which is significant for electronic material development (Diaz et al., 1998).

Electrochemical Studies

The electrochemical behavior of dibromoaniline compounds has been studied extensively. For instance, the electrochemical oxidation of 2,4-dibromoaniline in aqueous sulphuric acid solutions reveals insights into their electroactive species and oxidation processes. Such studies are crucial for understanding the electrochemical properties of these compounds, which can have applications in various industrial processes (Arias & Brillas, 1985).

Quantum Computational Studies

2,4-Dibromoaniline has been the subject of quantum computational studies, exploring its molecular structure, vibrational assignments, and electronic properties. Such research aids in the deeper understanding of the molecule’s behavior and potential applications in fields like materials science and molecular engineering (Abraham et al., 2018).

Photochromic Properties

Research on dibromoaniline derivatives includes their use in synthesizing novel photochromic materials. These materials respond to light, changing their properties in a reversible manner, which is valuable for applications in optical devices and sensors (Song, 2015).

Safety and Hazards

2,3-Dibromoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include wearing suitable personal protective equipment, using the substance only in a well-ventilated area, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

2,3-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

Biochemical pathways generally involve a series of chemical reactions occurring within a cell, leading to changes in the cell . In the case of this compound, the exact pathways and their downstream effects remain to be elucidated.

properties

IUPAC Name

2,3-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQXYFZAROREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314561
Record name 2,3-Dibromobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

608-22-0
Record name 2,3-Dibromobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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